Product packaging for Pyridin-4-ylcarbamic acid(Cat. No.:CAS No. 170831-26-2)

Pyridin-4-ylcarbamic acid

Cat. No.: B064195
CAS No.: 170831-26-2
M. Wt: 138.12 g/mol
InChI Key: FKSXRCPGQMOMBI-UHFFFAOYSA-N
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Description

Pyridin-4-ylcarbamic acid is a valuable chemical building block and intermediate in medicinal chemistry and organic synthesis. This compound features a carbamic acid group directly linked to the 4-position of a pyridine ring, a structural motif of significant interest in drug discovery. Its primary research value lies in its role as a precursor for the synthesis of ureas, carbamates, and other pharmacologically active heterocyclic compounds. Researchers utilize this compound to develop novel molecular scaffolds targeting a range of biological pathways, particularly those involving enzymes and receptors where the pyridine moiety can act as a key pharmacophore for hydrogen bonding and coordination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B064195 Pyridin-4-ylcarbamic acid CAS No. 170831-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXRCPGQMOMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305756
Record name Δ4(1H),N-Pyridinecarbamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27867-13-6
Record name Δ4(1H),N-Pyridinecarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27867-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Δ4(1H),N-Pyridinecarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Carbamate Chemistry

The carbamate (B1207046) group, an organic functional group with the structure R-O-C(=O)N(R')R'', is a cornerstone of modern medicinal chemistry and drug design. nih.govresearchgate.net Organic carbamates are structurally related to esters and amides, and they exhibit a high degree of chemical and proteolytic stability. nih.govacs.org This stability is a crucial attribute that has led to their widespread use as peptide bond surrogates in peptidomimetics, which are molecules that mimic the structure of natural peptides. nih.govresearchgate.net

Carbamates play a multifaceted role in drug development. Their ability to permeate cell membranes enhances the bioavailability of potential therapeutic agents. researchgate.netnih.gov The carbamate functional group can also engage in hydrogen bonding, allowing for specific interactions with biological targets like enzymes or receptors. nih.govacs.org Furthermore, this moiety is frequently incorporated into prodrugs, which are inactive compounds that are converted into active drugs within the body. In this role, carbamates can mask certain functional groups of a drug to improve its absorption and distribution, delaying first-pass metabolism and enhancing systemic stability. nih.govepa.gov Pyridin-4-ylcarbamic acid, by definition, incorporates this vital carbamate scaffold, making it and its derivatives prime candidates for investigation in various therapeutic contexts. The versatility of the carbamate group, allowing for substitutions at its nitrogen and oxygen termini, provides chemists with a powerful tool to modulate the biological and pharmacokinetic properties of new molecular entities. nih.gov

Significance of the Pyridine Nucleus in Molecular Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. ontosight.ai This designation stems from its frequent appearance in the structures of a vast number of biologically active compounds and FDA-approved drugs. ontosight.ai The incorporation of a pyridine nucleus is a well-established strategy in drug discovery, valued for the diverse pharmacological activities its derivatives exhibit, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ai

The significance of the pyridine nucleus lies in several key features. The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts a degree of polarity, which can improve the water solubility of a molecule—a critical factor for drug efficacy. epa.gov The aromatic nature of the ring allows for π-π stacking interactions with biological targets, such as enzymes and nucleic acids, enhancing binding affinity. The ease of substitution at various positions on the pyridine ring offers chemists structural flexibility, enabling the fine-tuning of a molecule's activity and selectivity. This adaptability has made pyridine derivatives central to the development of treatments for a wide array of conditions.

Overview of Current Research Trajectories Involving Pyridin 4 Ylcarbamic Acid and Its Derivatives

Direct Carbamide Formation from 4-Aminopyridine (B3432731) Precursors

The most direct route to this compound derivatives involves the functionalization of the exocyclic amine of 4-aminopyridine. This approach leverages the nucleophilicity of the amino group to form the carbamate linkage.

Optimized Acylation and Condensation Reactions

The acylation of 4-aminopyridine with various chloroformate esters is a standard and effective method for the synthesis of N-(4-pyridyl) carbamates. purdue.edu This reaction is typically performed in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) at reduced temperatures to control reactivity, followed by warming to room temperature. purdue.edu A base, commonly a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct. purdue.edursc.org For instance, the reaction of 4-aminopyridine with methyl chloroformate in the presence of triethylamine yields N-(4-pyridyl) methyl carbamate with high efficiency. purdue.edu

Alternative acylating agents such as N,N'-carbonyldiimidazole (CDI) can also be employed. researchgate.net This reagent acts as a phosgene (B1210022) equivalent and facilitates the N-acylation of 4-aminopyridine to form an intermediate that can be further reacted to produce urea (B33335) or carbamate derivatives. researchgate.net

PrecursorReagentBaseSolventProductYield (%)Reference
4-AminopyridineMethyl ChloroformateTriethylamineCH2Cl2N-(4-pyridyl) methyl carbamate66 purdue.edu
4-AminopyridineEthyl ChloroformateTriethylamineCH2Cl2N-(4-pyridyl) ethyl carbamate- purdue.edu
4-AminopyridineEthyl ChloroformateDIPEACH2Cl2Ethyl Pyridin-4-ylcarbamate- rsc.org
4-AminopyridineN,N'-Carbonyldiimidazole--N-(pyridin-4-yl)piperazine-1-carboxamide53 (overall) researchgate.net

Protective Group Strategies for Carbamate Formation

In complex syntheses, the two nitrogen atoms of 4-aminopyridine (the endocyclic pyridine nitrogen and the exocyclic amino nitrogen) can compete in reactions. nih.gov To achieve selectivity, protecting group strategies are often necessary. Carbamates are among the most popular choices for protecting amine nitrogens. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of 4-aminopyridine. organic-chemistry.org It is typically installed by reacting 4-aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgkuleuven.be The Boc group enhances the nucleophilicity of the exocyclic amine nitrogen relative to the pyridine nitrogen, allowing for selective reactions such as alkylation at the protected amine. nih.gov The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid. nih.govmasterorganicchemistry.com

Other common carbamate protecting groups include the carboxybenzyl (Cbz) group, which is cleavable by catalytic hydrogenation, and the fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base. masterorganicchemistry.com This orthogonality allows for the selective deprotection of different functional groups within the same molecule. libretexts.orguchicago.edu The choice of protecting group is critical in multi-step syntheses to ensure compatibility with subsequent reaction conditions. masterorganicchemistry.com

Functionalization of the Pyridine Ring in this compound Scaffolds

Diversification of the this compound core often involves chemical modification of the pyridine ring itself. These strategies must contend with the electronic nature of the pyridine ring, which is generally electron-deficient and deactivated towards electrophilic attack. uoanbar.edu.iqchemicalbook.com

Halogenation and Cross-Coupling Methodologies

Introducing halogens onto the pyridine ring provides a chemical handle for subsequent cross-coupling reactions. While direct electrophilic halogenation of pyridine is difficult, a common strategy involves using pre-halogenated pyridines as starting materials. uoanbar.edu.iqacs.org For example, carbamates can be formed from 2-bromo-4-aminopyridine or 2-iodo-4-aminopyridine to yield precursors like (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester and (2-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester. sigmaaldrich.combocsci.com

These halogenated scaffolds are versatile substrates for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and C-N cross-coupling reactions. kuleuven.beorganic-chemistry.org These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents onto the pyridine ring, generating diverse molecular libraries. For instance, a Boc-protected iodo-substituted heterocycle can undergo Suzuki coupling with a boronic acid to form a new carbon-carbon bond. kuleuven.be

Halogenated PrecursorPotential Cross-Coupling Reaction
(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester bocsci.comSuzuki, Buchwald-Hartwig, Sonogashira
(2-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester sigmaaldrich.comSuzuki, Buchwald-Hartwig, Sonogashira
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate smolecule.comNucleophilic Aromatic Substitution

Electrophilic and Nucleophilic Substitution Strategies

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic aromatic substitution, which, when forced, typically occurs at the C-3 position. uoanbar.edu.iqquora.com The presence of the electron-withdrawing carbamate group further deactivates the ring. A powerful strategy to overcome this low reactivity and direct electrophiles to the C-4 position involves the initial formation of a pyridine N-oxide. chemicalbook.comquimicaorganica.org The N-oxide group is activating and directs incoming electrophiles to the C-2 and C-4 positions. After substitution, the N-oxide can be reduced back to the pyridine. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C-2 and C-6 positions, provided a suitable leaving group (such as a halogen) is present. uoanbar.edu.iqchemicalbook.com Therefore, the halogenated this compound derivatives discussed previously are key intermediates for introducing nucleophiles onto the pyridine ring. bocsci.comresearchgate.net

Multi-Component Reactions for Complex this compound Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer an efficient pathway to complex molecules. One such approach is the three-component coupling of an amine, carbon dioxide (or a surrogate), and a halide to directly synthesize carbamates. organic-chemistry.org Using 4-aminopyridine in this type of reaction allows for the one-pot formation of the this compound framework.

Furthermore, functionalized pyridine derivatives can serve as building blocks in MCRs to construct more elaborate, often heterocyclic, architectures. For example, substituted aminopyridines can react with various components to yield fused ring systems like pyrido[2,3-d]pyrimidines. mdpi.com Applying this logic, this compound derivatives can be envisioned as key components in MCRs designed to rapidly assemble complex molecular structures with potential applications in drug discovery and materials science.

Cascade and Tandem Processes in Synthetic Pathways

One notable example involves the diastereoselective synthesis of spiro[indoline-3,4′-pyridin]-2-yl carbamates through a silver triflate (AgOTf) and triphenylphosphine (B44618) (Ph3P) catalyzed tandem cyclization of tryptamine-ynesulfonamides. acs.org This process proceeds through the intermolecular capture of an in situ generated spiroindoleninium intermediate with a carbamate. While this specific example leads to a more complex fused system, the principle of a tandem cyclization-carbamation sequence could be conceptually applied to the synthesis of substituted this compound derivatives.

Another relevant approach is the Mn(III)-based oxidative free-radical cyclization of unsaturated β-keto esters that incorporate a pyridine ring as a radical acceptor. uv.es This method allows for the stereospecific formation of a tetracyclic system, creating multiple chiral centers in a single step. Although not directly yielding a simple this compound, this demonstrates the power of radical cascades in constructing complex pyridine-containing structures.

The following table summarizes representative tandem reactions for the synthesis of pyridine and related carbamate derivatives, highlighting the catalysts, substrates, and key features of the transformations.

Reaction Type Catalyst/Promoter Substrates Product Type Key Features Reference
Tandem CyclizationAgOTf/Ph3PTryptamine-ynesulfonamides, CarbamatesSpiro[indoline-3,4′-pyridin]-2-yl carbamatesDiastereoselective, intermolecular capture of spiroindoleninium intermediate. acs.org
Radical CascadeMn(OAc)₃Unsaturated β-keto ester with pyridine ringTetracyclic pyridine derivativeStereospecific, formation of multiple chiral centers in one pot. uv.es
Ugi-Huisgen Tandem-(S)-tert-Butyl (5-formyl-2,3-dihydro-1H-inden-1-yl)carbamate, etc.Conformationally constrained peptidomimeticsOne-pot reaction for complex structures. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral this compound derivatives is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. A primary strategy for achieving stereocontrol is the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net For instance, an N-acyl oxazolidinone derived from a this compound could be subjected to diastereoselective alkylation or aldol (B89426) reactions. The chiral auxiliary would then be cleaved to yield the enantiomerically enriched product. While direct examples for this compound are not prevalent in the literature, this is a well-established and reliable method for a wide range of carboxylic acid derivatives. researchgate.netbath.ac.uk

Another approach is the use of chiral catalysts in asymmetric transformations. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated dihydropyridines have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Subsequent functionalization and aromatization could potentially lead to chiral substituted pyridin-4-ylcarbamic acids.

The table below outlines key strategies and findings in the stereoselective synthesis of chiral molecules related to this compound derivatives.

Methodology Chiral Source Substrate Type Product Type Key Findings Reference
Chiral AuxiliaryEvans OxazolidinoneN-Acyl Oxazolidinoneα-Alkylated Carboxylic Acid DerivativesHigh diastereoselectivity in alkylation reactions. Auxiliary is recoverable. wikipedia.orgresearchgate.net
Chiral AuxiliaryPseudoephedrineN-Acyl Amideα-Alkylated Carboxylic Acid DerivativesPredictable stereocontrol based on the auxiliary's stereochemistry. wikipedia.org
Asymmetric CatalysisRh-catalyst with chiral ligandPyridine, Arylboronic AcidsEnantioenriched 3-Substituted PiperidinesHigh yield and excellent enantioselectivity in a cross-coupling approach. snnu.edu.cn
Chiral Derivatization(S)-1,1′-Binaphthyl-2,2′-diyl phosphorochloridateChiral AminesDiastereomeric PhosphoramidatesDetermination of enantiomeric excess of chiral amines by NMR. rsc.org

While direct and extensive research on advanced synthetic methodologies for this compound is still emerging, the principles of cascade/tandem reactions and stereoselective synthesis established for related nitrogen-containing heterocycles provide a strong foundation for future work in this specific area. The adaptation of these powerful synthetic tools will undoubtedly accelerate the discovery and development of novel this compound derivatives.

Spectroscopic Characterization of this compound and Its Analogs

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of this compound derivatives. Each method offers unique information about the molecule's composition and electronic environment.

High-Resolution NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the pyridine ring substitution pattern and the presence of the carbamate functionality.

In analogs such as N-(2-Hydroxylbenzylidene)pyridin-4-amine, the imine proton (CH=N) presents a characteristic singlet in the δ 9.34-9.53 ppm range, confirming the Schiff base formation from 4-aminopyridine. asianpubs.org The aromatic protons on the pyridine ring typically appear as doublets, with chemical shifts influenced by the electronic nature of the substituents. For instance, in tosylated 4-aminopyridine, the protons adjacent to the ring nitrogen are shifted downfield. ui.ac.id The protons of the tert-butyl group in carbamate-protected analogs, like tert-butyl 4-methylpyridin-3-ylcarbamate, are readily identified by a characteristic singlet peak around δ 1.3 ppm.

¹³C NMR spectra complement the proton data, with the carbonyl carbon of the carbamate group appearing in the downfield region. The chemical shifts of the pyridine ring carbons confirm the 4-substitution pattern and are sensitive to the nature of the substituent on the amino group. asianpubs.orgui.ac.id

Table 1: Representative ¹H NMR Chemical Shifts for 4-Aminopyridine Derivatives

Compound/Fragment Proton Type Chemical Shift (δ, ppm) Multiplicity
N-(2-Hydroxylbenzylidene)pyridin-4-amine asianpubs.org Imine (CH=N) 9.34 - 9.53 Singlet
N-(2-Hydroxylbenzylidene)pyridin-4-amine asianpubs.org Pyridine H (ortho to N) ~8.65 Doublet
N-(2-Hydroxylbenzylidene)pyridin-4-amine asianpubs.org Pyridine H (meta to N) ~7.14 Doublet
1-Propanol pressbooks.pub R-CH₂-OH 3.58 Triplet
Propanoic Acid pressbooks.pub -COOH 11.75 Singlet
p-Xylene pressbooks.pub Ar-CH₃ 2.6 Singlet

This table presents typical chemical shift ranges and may vary based on solvent and specific molecular structure.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. nih.gov These two methods are complementary, as the selection rules governing them differ; some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For derivatives of this compound, key vibrational modes include the N-H stretch, C=O (carbonyl) stretch, and vibrations of the pyridine ring.

N-H Vibrations: The N-H stretching vibration of the carbamate or amide group is typically observed in the region of 3200-3400 cm⁻¹. In solid-state IR spectra of 4-aminopyridine, the precursor to the target compound, NH₂ stretching bands are clearly identified. researchgate.net

C=O Vibrations: The carbonyl stretching vibration is a strong and characteristic band in the IR spectrum, usually appearing in the 1680-1720 cm⁻¹ range for carbamates. In a tosylated 4-aminopyridine derivative, the free imine band was assigned at 1687.70 cm⁻¹. ui.ac.id

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. Ring stretching vibrations are typically found in the 1400-1600 cm⁻¹ region. For example, Raman spectra of pyridine in various media show intense bands around 1000 and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net

Analysis of related compounds like 1-(pyrid-4-yl)piperazine using FT-IR and FT-Raman spectroscopy has allowed for complete vibrational assignments based on potential energy distribution calculations. nih.gov In studies of metal complexes with 4-aminopyridine, shifts in the IR frequency upon coordination indicate that the ring nitrogen, not the amino nitrogen, is involved in the bonding. researchgate.net

Table 2: Key Vibrational Frequencies for Pyridin-4-yl Analogs (cm⁻¹)

Functional Group Vibrational Mode Typical IR Range (cm⁻¹) Typical Raman Range (cm⁻¹)
N-H (Amine/Amide) Stretching 3200 - 3400 3200 - 3400
C=O (Carbamate/Amide) Stretching 1680 - 1720 1680 - 1720
C=N (Imine) Stretching 1640 - 1690 1640 - 1690
Pyridine Ring Ring Breathing ~1000 ~1000 (Strong)

Data compiled from spectroscopic studies of 4-aminopyridine and its derivatives. researchgate.netresearchgate.netmt.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. drawellanalytical.com The absorption of UV or visible light promotes electrons from a ground state to an excited state. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions.

For Schiff bases derived from 4-aminopyridine, electronic absorption spectra were recorded in various solvents to study the effect of solvent polarity. asianpubs.org The spectra typically show strong absorption bands in the UV region. The interaction of a Yb(III) complex with DNA was studied using UV-Vis spectroscopy, where changes in the absorption intensity of the complex upon addition of DNA indicated binding. spectroscopyonline.com This highlights the technique's utility in studying intermolecular interactions.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is generally more sensitive and specific than UV-Vis absorption spectroscopy. biocompare.com While many pyridine derivatives are studied for their fluorescence properties, especially in the context of metal complexes or as biological probes, specific fluorescence data for this compound is not extensively documented. The technique is powerful for detecting specific molecules in a mixture by using a selective excitation wavelength. biocompare.com

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for Phthalocyanine Analogs in Pyridine

Compound Transition Band λₘₐₓ (nm)
Metal-free Phthalocyanine (H₂Pc) Q band 705, 668
Metal-free Phthalocyanine (H₂Pc) B band 305, 290, 269

This data, from related heterocyclic compounds, illustrates typical electronic transitions observed in pyridine-containing macrocycles. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing fragmentation patterns. docbrown.info

For derivatives of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For example, the calculated molecular weight for tert-butyl 4-methylpyridin-3-ylcarbamate (C₁₁H₁₆N₂O₂) is 208.12 g/mol , which can be validated by HRMS.

The fragmentation of these molecules under electron ionization (EI) typically involves the cleavage of the carbamate or amide bond and fragmentation of the pyridine ring. Studies on the mass spectra of derivatives of 4-mercaptobenzoic acid show that para-isomers can undergo characteristic fragmentations involving skeletal rearrangements to form stable quinoid-structured ions. nist.gov Similarly, analysis of 2,6-dichloro-4-pyridinecarboxylic acid shows a clear molecular ion peak and subsequent fragmentation corresponding to the loss of chlorine and carboxyl groups. nist.gov

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. d-nb.info It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, including intermolecular interactions like hydrogen bonding.

The analysis of single crystals of a compound by X-ray diffraction allows for the determination of the unit cell, which is the basic repeating structural unit of a crystalline solid. The unit cell is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

Studies on derivatives of isoniazid, a prominent antitubercular drug derived from isonicotinic acid, have revealed complex polymorphic behavior, where a single compound can exist in multiple crystal forms. rsc.org For example, isonicotinic acid (E)-(1-phenylethylidene)hydrazide (IPH) was found to crystallize in six different polymorphic forms, each with a unique crystal structure and unit cell. wits.ac.zarsc.org These polymorphs all display hydrogen bonding through the carbonyl acceptor and hydrazide donor, a feature that would also be expected to dominate the crystal packing of this compound.

In another example, the crystal structure of [CdCl₂(4-aminopyridine)₂]n was determined, revealing the coordination environment and the packing of the molecules in the solid state. researchgate.net Such studies are crucial for understanding structure-property relationships in solid materials.

Table 4: Illustrative Crystal Data for a Pyridine Derivative Complex

Parameter Value
Compound [Cd(4AP)₂Ni(μ₄-CN)₄]n
Crystal System Triclinic
Space Group P-1
a (Å) Value not specified
b (Å) Value not specified
c (Å) Value not specified
α (°) Value not specified
β (°) Value not specified

This table illustrates the type of data obtained from X-ray crystallographic analysis of a 4-aminopyridine (4AP) containing complex. researchgate.net Specific unit cell parameters are determined for each unique crystal structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive single-crystal X-ray diffraction study for the parent this compound is not publicly available. However, extensive crystallographic data on closely related structures, such as co-crystals of 4-aminopyridine with dicarboxylic acids and N-aryl carbamates like phenyl N-phenylcarbamate, provide a robust framework for understanding its key structural parameters. mdpi.comnih.gov

The pyridine ring is expected to be planar, with C-N and C-C bond lengths characteristic of aromatic systems. nih.gov For instance, in co-crystals of 2-amino-6-chloropyridine, the pyridine ring atoms are coplanar with minimal deviation. nih.gov The C-N bond length within the pyridine ring is typically around 1.34-1.36 Å. nih.gov The internal C1-N1-C5 angle in aminopyridine derivatives is consistently found to be approximately 117°. nih.gov

The carbamic acid group (-NH-C(=O)OH) introduces partial double bond character to the C-N bond due to resonance, which restricts rotation. In related carbamate structures, the C-N bond length is typically shorter than a standard single bond. The geometry around the carbamate nitrogen is expected to be trigonal planar. In the crystal structure of 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate, the bond lengths and angles are comparable to other known carbamate structures. iucr.org

Based on data from analogous compounds, the following tables provide expected values for the key geometric parameters of this compound.

Interactive Data Table: Expected Bond Lengths in this compound

BondExpected Length (Å)Source/Analogy
Pyridine C-N~1.35Based on aminopyridine co-crystals nih.gov
Pyridine C-C~1.39Based on aminopyridine co-crystals nih.gov
C(aryl)-N(carbamate)~1.40Based on N-phenylcarbamate structures nih.gov
N-C(carbonyl)~1.37Resonance-shortened bond
C=O~1.22Typical carbonyl bond length
C-OH~1.33Carboxylic acid C-O single bond

Interactive Data Table: Expected Bond Angles in this compound

AngleExpected Value (°)Source/Analogy
C-N-C (in pyridine)~117Based on aminopyridine co-crystals nih.gov
C(aryl)-N-C(carbonyl)~128Influenced by steric and electronic factors
N-C=O~125Typical for carbamates
O=C-OH~123Carboxylic acid geometry
C(aryl)-N-H~115---

Torsion angles are critical in defining the three-dimensional conformation. The most significant torsion angle is that between the plane of the pyridine ring and the carbamate group. In phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of 42.52(12)°. nih.gov For this compound, a similar non-planar arrangement is expected, influenced by the electronic repulsion between the pyridine nitrogen and the carbamate oxygen, as well as by crystal packing forces.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence is high given the molecule's functional groups, which are capable of forming various hydrogen bonding networks. Many pharmaceutical compounds with pyridine and carboxylic acid or amide functionalities are known to be polymorphic.

Co-crystallization: The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a well-established strategy to modify the physicochemical properties of active pharmaceutical ingredients. core.ac.uk The pyridine nitrogen of this compound is a strong hydrogen bond acceptor, while the carbamic acid group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), as well as the carboxylic acid group itself.

Extensive research on the co-crystallization of 4-aminopyridine with various carboxylic acids has demonstrated the formation of a highly robust and predictable supramolecular synthon known as the acid-pyridine heterosynthon. wikipedia.orgsigmaaldrich.com This interaction involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. In the case of this compound, intramolecular or intermolecular hydrogen bonding could lead to the formation of dimers or catemeric chains.

In co-crystallization experiments with other acidic or basic compounds, this compound would be expected to form these highly stable acid-pyridine heterosynthons, making it an excellent candidate for crystal engineering studies. wikipedia.org

Conformational Analysis and Molecular Flexibility Studies

The conformational flexibility of this compound is primarily dictated by rotation around the C(aryl)-N and N-C(carbonyl) bonds. Understanding these dynamics is crucial as the conformational state can influence the molecule's biological activity and physical properties.

Rotational Barriers and Conformational Isomers

Rotation around the N-C(carbonyl) bond in carbamates is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This gives rise to distinct syn and anti rotamers. The energy barrier for this rotation in N-alkylcarbamates is typically around 16 kcal/mol. ias.ac.inresearchgate.net

For N-aryl carbamates, this barrier is generally lower. In the case of N-phenylcarbamate, the rotational barrier is approximately 12.5 kcal/mol. ias.ac.inresearchgate.net The electronic nature of the aryl group plays a significant role; electron-withdrawing groups on the aryl ring tend to decrease the rotational barrier. This is because they reduce the electron density on the nitrogen, lessening the N-C(carbonyl) double bond character. researchgate.net

Given that the pyridine ring is electron-withdrawing, the rotational barrier in this compound is expected to be lower than that of a simple N-alkylcarbamate and potentially even lower than that of N-phenylcarbamate. Studies on N-(2-pyrimidyl)carbamates, which have a highly electron-deficient aromatic system, show exceptionally low rotational barriers (<9 kcal/mol). ias.ac.inresearchgate.netresearchgate.net This suggests that the C(carbonyl)-N bond in these systems has more single bond character. researchgate.net

The two primary conformational isomers (rotamers) of this compound are depicted below, arising from rotation about the N-C(carbonyl) bond.

Dynamic NMR Spectroscopy for Intramolecular Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of intramolecular processes that occur on the NMR timescale, such as conformational isomerism. mdpi.comscienceopen.com By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the free energies of activation (ΔG‡) for these processes, such as the rotation around the C-N bond in carbamates. mdpi.comnih.gov

For this compound, a DNMR study would involve monitoring the signals of the protons on or near the carbamate group. At low temperatures, where the interconversion between the syn and anti rotamers is slow on the NMR timescale, separate signals for each rotamer would be observed. As the temperature is increased, these signals would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen to a time-averaged signal at higher temperatures.

The rate constant (k) for the rotational process at the coalescence temperature can be calculated, and from this, the Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation. mdpi.com Such studies on primary carbamates have yielded activation energies in the range of 12.4 to 14.3 kcal/mol. mdpi.comnih.gov The solvent can also influence these barriers, particularly for primary carbamates where intermolecular hydrogen bonding with the solvent can play a significant role. mdpi.com A DNMR study of this compound would provide quantitative data on its conformational flexibility and the stability of its rotamers.

Electronic Structure and Intrinsic Reactivity Profiles of Pyridin 4 Ylcarbamic Acid

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations provide profound insights into the electronic characteristics of a molecule, governing its stability, reactivity, and intermolecular interactions. For Pyridin-4-ylcarbamic acid, these methods can map out the distribution of electrons and energy levels of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity profile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the lone-pair-bearing nitrogen and oxygen atoms of the carbamic acid group. These regions represent the primary sites for nucleophilic attack. Conversely, the LUMO is anticipated to be a π-antibonding orbital distributed over the pyridine ring, indicating the most probable sites for receiving electrons in a reaction (electrophilic attack).

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. rsc.org

Table 1: Theoretical Frontier Orbital Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the surveyed literature.

ParameterEnergy (eV)Description
EHOMO -6.5Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.
ELUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.
Energy Gap (ΔE) 5.3Difference between ELUMO and EHOMO; indicates chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. researchgate.netproteopedia.org The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These areas, rich in electrons, correspond to nucleophilic sites. They would be concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen and hydroxyl oxygen of the carbamic acid group. These sites are prone to attack by electrophiles.

Positive Potential (Blue): These electron-deficient regions represent electrophilic sites. The most positive potential would be located around the acidic hydrogen of the carboxyl group and the hydrogen atom of the amine linker, making them susceptible to attack by nucleophiles.

Neutral Potential (Green): These areas, typically around the carbon-hydrogen bonds of the pyridine ring, have a relatively neutral charge.

This charge distribution profile is fundamental to understanding non-covalent interactions, such as hydrogen bonding, which significantly influences the compound's physical properties and biological interactions.

The theory of Atoms in Molecules (AIM), developed by Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. sci-hub.se This analysis can reveal the nature of atomic interactions, distinguishing between covalent bonds and closed-shell interactions (like ionic bonds or hydrogen bonds).

For this compound, a topological analysis of the electron density would be expected to show:

Covalent Bonds: The C-C, C-N, and C=O bonds within the molecule would be characterized by high values of electron density at the bond critical points (BCPs) and a negative Laplacian of the electron density (∇²ρ(r) < 0). This indicates a concentration of electron density, which is characteristic of shared covalent interactions. sci-hub.se

Polar Covalent Bonds: The O-H and N-H bonds would exhibit features of polar covalent bonding, with significant electron density shifted towards the more electronegative oxygen and nitrogen atoms.

Hydrogen Bonding: In a condensed phase or dimeric form, intermolecular hydrogen bonds (e.g., N-H···N or O-H···N) would be identified by the presence of a bond path and a BCP between the hydrogen donor and acceptor atoms, with low electron density and a positive Laplacian (∇²ρ(r) > 0), indicating a closed-shell interaction. sci-hub.se

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

By employing methods like Density Functional Theory (DFT), it is possible to map the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.comnih.gov

A plausible reaction for this compound is its decarboxylation to form 4-aminopyridine (B3432731) and carbon dioxide. A computational study of this pathway would involve:

Geometry Optimization: Calculating the lowest-energy structures for the reactant (this compound), products (4-aminopyridine and CO₂), and any potential intermediates.

Transition State Search: Locating the transition state structure connecting the reactant to the products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This process allows for a step-by-step visualization of the bond-breaking and bond-forming events during the reaction.

Once the potential energy surface is mapped, the relative energies of the transition states and products can be used to predict the outcome of a reaction.

Kinetic Control: The kinetically favored product is the one formed via the reaction pathway with the lowest activation energy (the energy difference between the reactant and the transition state). This product is formed fastest.

For competing reaction pathways, computational analysis can determine which product is favored under different conditions. For instance, in the potential hydrolysis versus decarboxylation of this compound, the activation barriers and product stabilities would be calculated.

Table 2: Hypothetical Energy Profile for Competing Reactions of this compound This table presents hypothetical data for illustrative purposes.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)Product Type
Decarboxylation 25-15Thermodynamic
Hydrolysis 22-5Kinetic

Based on this hypothetical data, the hydrolysis reaction would be faster (kinetically controlled) due to its lower activation energy. However, the decarboxylation reaction leads to a more stable product (thermodynamically controlled) and would be favored under conditions that allow for equilibrium to be reached.

Acid-Base Properties and Protonation States in Diverse Environments

The experimental determination of pKa values can be challenging, and in the absence of such data for this compound, computational methods offer a powerful alternative for prediction. nih.gov These in silico approaches have become increasingly accurate and are widely used in medicinal chemistry and materials science. nih.gov

The most common computational strategies for pKa prediction involve the use of thermodynamic cycles, which dissect the dissociation process into a series of more readily calculable energy changes. acs.org One such approach is the direct method, which calculates the free energy change of the acid dissociation reaction in the solvent of interest. However, this can be computationally expensive. A more frequently employed strategy is the use of a thermodynamic cycle, often referred to as a Born-Haber cycle, in conjunction with quantum mechanical (QM) calculations and a continuum solvation model. acs.org

These calculations are typically performed using density functional theory (DFT), which provides a good balance between accuracy and computational cost. nih.gov Various functionals, such as B3LYP and M06-2X, have been shown to provide reliable results for the pKa of pyridine derivatives when combined with an appropriate basis set and a continuum solvation model like the Polarizable Continuum Model (PCM). acs.org The accuracy of these predictions can be sensitive to the computational method and the parameters used. acs.org Research on substituted pyridines has demonstrated that the inclusion of explicit water molecules in the computational model can significantly improve the accuracy of pKa predictions. researchgate.net

For this compound, two pKa values would be of interest: one for the deprotonation of the carbamic acid (pKa1) and another for the protonation of the pyridine nitrogen (pKa2). The carbamic acid is expected to be the more acidic site, while the pyridine nitrogen will act as a base.

To illustrate the expected range of these values, we can look at related compounds. For instance, isonicotinic acid (pyridine-4-carboxylic acid) has an experimental pKa of approximately 4.96 for the carboxylic acid group. The pKa for the protonation of the pyridine nitrogen in pyridine itself is around 5.2. The amino group at the 4-position in 4-aminopyridine significantly increases the basicity of the pyridine nitrogen, with a pKa of about 9.17 for the corresponding pyridinium (B92312) ion.

Table 1: Experimental pKa Values of Related Compounds

CompoundIonizable GroupExperimental pKa
Isonicotinic AcidCarboxylic Acid4.96
PyridinePyridinium Ion5.20
4-AminopyridinePyridinium Ion9.17

Based on these values, it can be anticipated that the carbamic acid group in this compound will have a pKa in a similar range to that of isonicotinic acid, while the pyridine nitrogen will be significantly more basic than that of pyridine due to the electron-donating nature of the carbamic acid group.

The acidity and basicity of this compound can be modulated by the introduction of various substituents on the pyridine ring. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—will have a profound impact on the pKa values of both the carbamic acid and the pyridine nitrogen.

Effect on the Acidity of the Carbamic Acid Group:

The acidity of the carbamic acid is determined by the stability of its conjugate base, the carbamate (B1207046) anion. Electron-withdrawing groups attached to the pyridine ring will increase the acidity (lower the pKa) of the carbamic acid. This is because EWGs delocalize the negative charge on the carbamate anion through inductive and/or resonance effects, thereby stabilizing it. Conversely, electron-donating groups will decrease the acidity (increase the pKa) by localizing the negative charge and destabilizing the conjugate base.

Effect on the Basicity of the Pyridine Nitrogen:

The basicity of the pyridine nitrogen is dependent on the availability of its lone pair of electrons to accept a proton. Electron-donating groups on the pyridine ring will increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa of the conjugate acid). In contrast, electron-withdrawing groups will decrease the electron density on the nitrogen, reducing its basicity (lower pKa of the conjugate acid).

The position of the substituent on the pyridine ring is also crucial. For instance, substituents at the ortho and para positions (positions 2, 6, and 4 relative to the nitrogen) generally have a more pronounced effect on the basicity of the pyridine nitrogen due to their ability to participate in resonance effects.

The following table summarizes the expected effects of different substituents on the pKa values of this compound, based on general principles observed in substituted pyridines and carboxylic acids.

Table 2: Predicted Influence of Substituents on the pKa Values of this compound

Substituent TypeExampleEffect on Carbamic Acid pKa (Acidity)Effect on Pyridine Nitrogen pKa (Basicity)
Strongly Electron-Withdrawing-NO2Decrease (Increase Acidity)Decrease (Decrease Basicity)
Moderately Electron-Withdrawing-CN, -CF3Decrease (Increase Acidity)Decrease (Decrease Basicity)
Halogens (Inductively Withdrawing)-Cl, -BrDecrease (Increase Acidity)Decrease (Decrease Basicity)
Weakly Electron-Donating-CH3, -C2H5Increase (Decrease Acidity)Increase (Increase Basicity)
Strongly Electron-Donating-OCH3, -N(CH3)2Increase (Decrease Acidity)Increase (Increase Basicity)

Tautomeric Equilibria and Isomeric Forms of Pyridin 4 Ylcarbamic Acid

Experimental Characterization of Tautomeric Species

There is no available experimental data on the characterization of tautomeric species of Pyridin-4-ylcarbamic acid. In principle, various spectroscopic techniques could be employed for such a study.

No spectroscopic studies (such as NMR, IR, or UV-Vis) have been published that differentiate the potential keto-enol or other tautomeric forms of this compound. For related pyridine (B92270) compounds, NMR and IR spectroscopy are powerful tools to distinguish between tautomers by observing characteristic chemical shifts and vibrational frequencies. For instance, the presence of a carbonyl group in a keto-form would give a distinct IR absorption band, which would be absent in the enol-form, the latter showing a characteristic O-H stretching frequency.

There is no published research on the effects of solvent polarity or temperature on the tautomeric ratios of this compound. Generally, the position of the tautomeric equilibrium can be significantly influenced by the solvent's ability to form hydrogen bonds and by its dielectric constant. Similarly, temperature variations can shift the equilibrium towards the more thermodynamically stable tautomer. However, without experimental data, the specific behavior of this compound in different solvents and at various temperatures remains undetermined.

Computational Modeling of Tautomeric Preferences

A search of computational chemistry literature did not yield any studies specifically focused on modeling the tautomeric preferences of this compound. Such studies are crucial for understanding the intrinsic stability of different tautomers.

There are no published Ab Initio or Density Functional Theory (DFT) calculations that report the relative stabilities of the tautomeric forms of this compound. These computational methods are commonly used to calculate the ground-state energies of different isomers, providing insight into which tautomer is likely to be more stable in the gas phase or in solution (when solvent models are applied).

No computational studies on the conformational landscapes of the different potential tautomers of this compound have been found. A conformational analysis would be necessary to identify the lowest energy structures for each tautomer before their relative stabilities can be accurately compared.

Interconversion Dynamics and Energy Barriers Between Tautomers

There is no information available in the scientific literature regarding the dynamics of interconversion or the energy barriers between the potential tautomers of this compound. Computational studies could, in principle, be used to model the transition states connecting the tautomers and to calculate the activation energy for their interconversion, providing insights into the kinetics of the tautomerization process. However, such studies have not been reported for this specific compound.

Intermolecular Interactions and Supramolecular Assembly of Pyridin 4 Ylcarbamic Acid Derivatives

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonds are the most significant intermolecular interactions governing the structure of pyridinyl carbamates. The presence of multiple donor and acceptor sites—specifically the carbamate's N-H group (donor), the carbonyl oxygen (acceptor), and the pyridine (B92270) ring's nitrogen (acceptor)—allows for the formation of robust and intricate networks.

In the crystal structures of pyridinyl carbamate (B1207046) derivatives, several types of hydrogen bonds are consistently observed:

N-H...O Interactions: This is a classic and strong hydrogen bond formed between the carbamate N-H donor and the carbonyl C=O acceptor of a neighboring molecule. In some structures, these interactions link molecules into dimers or one-dimensional chains. researchgate.netresearchgate.net

O-H...N Interactions: In hydrated crystal structures or co-crystals with carboxylic acids, the pyridine nitrogen atom is a primary acceptor for O-H donors. researchgate.netstrath.ac.ukmdpi.com For instance, in carbamate monohydrates, water molecules can act as bridges, forming cyclic (N—H⋯O—H⋯N)₂ dimers. researchgate.net The interaction between a carboxylic acid's O-H group and the pyridine nitrogen is a common and robust synthon in crystal engineering. strath.ac.ukmdpi.com

N-H...N Interactions: The interaction between the carbamate N-H group and the pyridine nitrogen of an adjacent molecule is a dominant motif, often leading to the formation of dimeric units or two-dimensional networks. researchgate.netnih.gov In a series of N-[(3-pyridinylamino) thioxomethyl] carbamates, the N–H⋯N(pyr) hydrogen bond was found to be the dominant intermolecular interaction in all parent structures. nih.govnih.gov

The geometric parameters of these interactions are characteristic of strong to moderate hydrogen bonds, as determined by X-ray crystallography.

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
N-H...OCarbamate N-HCarbamyl C=OForms dimers and 1D chains
O-H...NWater/Carboxylic Acid O-HPyridine NLinks molecules in co-crystals and hydrates; forms cyclic motifs
N-H...NCarbamate N-HPyridine NCreates dimeric units and 2D networks
C-H...OAromatic C-HCarbamyl C=OStabilizes 3D structures by linking chains and layers

The competition and cooperation between these hydrogen-bonding sites are crucial. For example, the formation of a stable intramolecular N-H···N hydrogen bond can prevent intermolecular interactions necessary for co-crystal formation. mdpi.com Conversely, the reliable formation of intermolecular acid-pyridine synthons is a cornerstone of pharmaceutical cocrystal design. strath.ac.uknih.gov The resulting hydrogen-bonded assemblies, whether they are discrete dimers, one-dimensional chains, or two-dimensional sheets, form the primary structure, which is then further organized by weaker interactions like π-π stacking. researchgate.netresearchgate.net

Aromatic π-π Stacking Interactions

The planar pyridine ring in Pyridin-4-ylcarbamic acid derivatives facilitates aromatic π-π stacking, a non-covalent interaction that significantly contributes to the stability of the crystal lattice and guides self-assembly processes. nih.gov

Two primary geometries are observed for π-π stacking interactions in the solid state of related aromatic compounds:

Parallel-Displaced: In this arrangement, the aromatic rings are parallel, but their centroids are offset. This geometry avoids the repulsive electrostatic interaction of a direct face-to-face overlap and is the most common and energetically favorable stacking mode for many aromatic systems. In some pyridine carboxamide derivatives, repetitive packing sequences with alternating interplanar separations (e.g., 3.439 Å and 3.476 Å) are observed, consistent with parallel-displaced π-stacking. researchgate.net

Edge-to-Face (T-shaped): This geometry involves a C-H bond of one aromatic ring pointing towards the face (the π-electron cloud) of another. While less common as the primary stacking force in densely packed crystals of this class, these C-H...π interactions often act as supplementary forces that connect larger assemblies. researchgate.net Computational and NMR studies on related systems have been used to rationalize the preference for tilted edge-to-face dispositions. nih.gov

Aromatic π-π stacking interactions are crucial for organizing molecules into higher-order structures. nih.govnih.gov They often act in concert with hydrogen bonding to build the final three-dimensional architecture. For example, hydrogen-bonded dimers or chains can be linked into columns or layers through π-π stacking. researchgate.netresearchgate.net The directionality and strength of these interactions can influence material properties. The presence of aromatic groups is known to contribute to self-assembly processes, improving the stability of the resulting supramolecular structure. researchgate.net In some systems, strong π-π interactions lead to the formation of crystal-like aggregates, and tuning the strength of these interactions is a key strategy in controlling self-assembly. rsc.org

Interaction GeometryDescriptionTypical Interplanar DistanceRole in Assembly
Parallel-DisplacedAromatic rings are parallel but their centers are offset.~3.4 - 3.8 ÅForms columns or stacks of molecules; links H-bonded chains.
Edge-to-Face (T-shaped)A C-H bond from one ring points to the face of another.N/A (defined by H-to-centroid distance)Connects larger assemblies; provides lateral stability.

Halogen Bonding and Other Non-Covalent Interactions

In derivatives of this compound where a halogen atom (Cl, Br, I) is introduced, halogen bonding can emerge as a significant structure-directing interaction. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor), interacting with a nucleophilic site (halogen bond acceptor) such as the pyridine nitrogen or a carbonyl oxygen.

Studies on analogous N-pyridinyl compounds reveal that the structural influence of the halogen atom increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the halogen's σ-hole. mdpi.com In co-crystals, a halogen-bond based –I···N(py) synthon can effectively compete with and even replace the more conventional –COOH···N(py) hydrogen bond motif. mdpi.com

In a study of N-[(3-pyridinylamino) thioxomethyl] carbamates co-crystallized with fluoroiodobenzenes, halogen bonds such as I⋯N(pyr), I⋯C=S, and I⋯O=C were observed. nih.govnih.gov This demonstrates that halogen-bond donors can effectively compete for acceptor sites even in the presence of strong hydrogen-bond donors. nih.govnih.gov Similarly, in pyridine-4-thiol (B7777008) derivatives, the sulfur atom can act as a halogen-bond acceptor, interacting with iodine atoms from donors like 1,2,4,5-tetrafluoro-3,6-diiodobenzene. nih.gov The interplay between hydrogen and halogen bonding is a key factor in predicting the supramolecular assembly of halogenated derivatives. mdpi.com

Exploration of X-Ray Diffraction Data for Halogen Bonds

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile, such as the nitrogen atom of a pyridine ring. nih.govmdpi.com X-ray diffraction is the definitive method for characterizing these interactions, providing precise measurements of bond lengths and angles that define the geometry of the supramolecular assembly.

Studies on cocrystals formed between halogenated pyridines and other molecules provide valuable models for understanding the behavior of this compound derivatives. For instance, cocrystals of m-halogenopyridines with m-halogenobenzoic acids reveal that the primary interaction is often an O–H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. acs.org However, when stronger halogen bond donors like iodine are present, I···O halogen bonds can compete with or complement the hydrogen bonding, leading to different crystal packing arrangements. acs.org

In cocrystals of halogenated pyridine amides, the structural influence of the halogen atom increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the σ-hole. mdpi.com In some cases, a halogen-bond based –I···N(py) synthon can replace the expected –COOH···N(py) hydrogen-bonded motif entirely. mdpi.com Research on the reaction of 4-aminopyridine (B3432731) with halogens has provided detailed crystallographic data for N···I and N···I+···N interactions, which serve as excellent proxies for the interactions expected in halogenated this compound systems. acs.orgresearchgate.net The strength of a halogen bond can be evaluated using the ratio RXB = dXB/(XvdW + BvdW), where dXB is the measured bond distance and XvdW and BvdW are the van der Waals radii of the interacting atoms. acs.org Values significantly less than 1 indicate a strong interaction.

Table 1: Selected Halogen Bond Geometric Parameters from X-Ray Diffraction Data of 4-Aminopyridine (4-AP) Derivatives and Analogs.
ComplexHalogen Bond TypeDistance (dXB) [Å]Normalized Ratio (RXB)Angle [°]Reference
[4-AP]·IClN···I2.7980.79177.3 (C-I···N) acs.org
[(4-AP)2I]+[Cl]-N···I+···N2.934 / 2.9460.83 (avg.)178.6 (N···I···N) acs.org
ClbzacH–IpyI···O3.045-- acs.org
BrbzacH–IpyI···O3.067-- acs.org

Computational Assessment of Halogen Bond Strengths

Computational chemistry provides powerful tools for quantifying the strength of noncovalent interactions like halogen bonds. Methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed to calculate interaction energies and analyze the electronic nature of these bonds. mdpi.comnih.govmostwiedzy.pl

DFT calculations can accurately predict the dissociation energies of halogen-bonded dimers, which range from weak (e.g., 1.41 kcal/mol for HBr···NCH) to moderately strong (e.g., 10.09 kcal/mol for FI···OCH₂). acs.org The interaction strength is inversely correlated with the distance between the halogen and the acceptor atom. acs.org The nature of the halogen bond is a combination of electrostatics, dispersion, and charge-transfer effects. yu.edu.jo The QTAIM approach analyzes the topology of the electron density, where the presence of a bond critical point between two atoms is indicative of an interaction. nih.gov The properties at this point can be used to estimate the association energy. mdpi.com

Table 2: Computationally Determined Interaction Energies for Representative Halogen Bonds.
ComplexComputational MethodInteraction/Dissociation Energy (kcal/mol)Reference
HBr···NCHCCSD(T)/CBS1.41 acs.org
FI···NCHCCSD(T)/CBS7.86 acs.org
FI···OCH2CCSD(T)/CBS10.09 acs.org
Octahydro-1H-4,6-epoxycyclopenta[c]pyridin-1-one derivative dimerQTAIM/DFT-1.67 (I···O contact) mdpi.com

Coordination Chemistry and Metal-Ligand Interactions

The ability of this compound to act as a ligand is central to its application in coordination chemistry. The presence of multiple potential donor sites allows for the formation of a diverse range of metal complexes and extended network structures like MOFs.

This compound as a Ligand in Metal Complexes

This compound possesses two primary coordination sites: the lone pair of electrons on the pyridine nitrogen atom and the oxygen atoms of the carbamate group. Pyridine itself is a well-established ligand in transition metal chemistry, acting as a neutral, monodentate two-electron donor. wikipedia.orgjscimedcentral.com It forms stable complexes with a vast array of metals, leading to various coordination geometries, including four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral) structures. wikipedia.orgjscimedcentral.com

As a ligand, this compound can exhibit several coordination modes. It can act as a simple monodentate ligand, binding to a metal center solely through the pyridine nitrogen, which is the strongest Lewis base site on the molecule. researchgate.net Alternatively, it could function as a bidentate ligand by chelating a metal ion using the pyridine nitrogen and one of the carbamate oxygens, although this would require the formation of a strained four-membered ring. A more likely scenario for multidentate coordination is a bridging mode, where the pyridine nitrogen binds to one metal center and the carbamate group coordinates to another, allowing for the formation of polynuclear complexes or extended 1D, 2D, or 3D structures. The specific mode of coordination will depend on factors such as the nature of the metal ion (hard vs. soft acid), the solvent, and the presence of other competing ligands.

Table 3: Examples of Coordination Geometries in Transition Metal Pyridine Complexes.
Complex FormulaMetal IonCoordination GeometryReference
[NiCl2(py)4]Ni(II)Octahedral wikipedia.org
[CoCl2(py)2]Co(II)Tetrahedral wikipedia.org
[Pd(py)4]2+Pd(II)Square Planar wikipedia.org
[Ag(py)2]+Ag(I)Linear jscimedcentral.com

Structural Features of Metal-Organic Frameworks (MOFs) Incorporating Pyridine-Carbamate Moieties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The structure and properties of a MOF are highly dependent on the geometry and functionality of the organic linker. alfa-chemistry.comelsevierpure.com While MOFs based specifically on this compound are not widely reported, the extensive research on MOFs built from analogous pyridine-based linkers provides a strong basis for predicting their structural features.

Pyridine-containing linkers are widely used in MOF synthesis due to their stability and well-defined coordination vectors. alfa-chemistry.com For example, linear ditopic linkers such as 4,4'-bipyridine (B149096) are commonly used as "pillars" to connect 2D layers of metal-carboxylate paddlewheels into 3D frameworks, creating porous structures. rsc.org The introduction of pyridine as a co-ligand can also induce structural reconfiguration, transforming a 3D MOF into a 2D nanosheet structure. rsc.org More complex, multitopic pyridine-carboxylate linkers can generate frameworks with novel topologies and high-connectivity nodes. nih.gov

Given its linear shape, this compound could act as a linker connecting metal centers to form 1D chains. These chains could then be further linked into 2D or 3D structures if the metal nodes have additional open coordination sites for other linkers or if the carbamate group acts as a bridge. The combination of the pyridine ring and the carbamate group offers a bifunctional linker that could lead to novel MOF topologies with potential applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.org

Table 4: Structural Features of MOFs with Pyridine-Based Linkers.
MOF/Complex NameLinker(s)Metal NodeDimensionality/TopologyReference
Co MOF-Py31,4-benzenedicarboxylic acid, PyridineCo(II)2D Nanosheet rsc.org
Ni-MOFFerrocenyl diphosphinate, 4,4'-bipyridineNi(II)3D rsc.org
[Zn(L)BPY]Carboxylate-pyrazole, 4,4'-bipyridine (BPY)Zn(II) paddlewheel3D Pillar-layered rsc.org
PCN-994(Eu)[1,1':3',1''-terphenyl]-4,4'',5'-tricarboxylic acid derivativeEu(III)6 cluster3D (wxl net) nih.gov

Computational Chemistry and Theoretical Prediction in Pyridin 4 Ylcarbamic Acid Research

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy to predict the electronic structure and properties of molecules. nih.gov For Pyridin-4-ylcarbamic acid, DFT is instrumental in determining its fundamental structural and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be accurately predicted. These calculations would confirm the planarity of the pyridine (B92270) ring and define the bond lengths, bond angles, and dihedral angles of the carbamic acid substituent. electrochemsci.org

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be derived. worldscientific.com Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the pyridine nitrogen and carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the amine and hydroxyl protons.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations for Analogous Compounds

PropertyPredicted ValueSignificance
EHOMO (eV)~ -6.5Indicates electron-donating capability.
ELUMO (eV)~ -1.5Indicates electron-accepting capability.
Energy Gap (ΔE, eV)~ 5.0Relates to chemical reactivity and stability.
Electronegativity (χ, eV)~ 4.0Measures the ability to attract electrons.
Chemical Hardness (η, eV)~ 2.5Measures resistance to change in electron distribution.

Note: Values are hypothetical and based on typical results for pyridine and carbamate (B1207046) derivatives found in the literature. Actual values would require specific DFT calculations for this compound.

Vibrational Frequencies and Spectroscopic Property Predictions

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amine, C=O stretching of the carbonyl group, O-H stretching of the carboxylic acid, and various C-N and C=C stretching modes within the pyridine ring.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Visible spectra). acs.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. orientjchem.org The results, including the maximum absorption wavelength (λmax) and oscillator strengths, provide insight into the electronic transitions, such as π→π* and n→π*, that are characteristic of the molecule's chromophores—the pyridine ring and the carbamate group. nih.govchemrxiv.org

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm-1)Functional Group
O-H Stretch~3500-3600Carboxylic Acid
N-H Stretch~3300-3400Amine
C=O Stretch~1700-1750Carbonyl
C=N/C=C Ring Stretch~1550-1600Pyridine Ring
C-N Stretch~1200-1300Amine-Pyridine

Note: Wavenumbers are approximate and based on characteristic frequencies for the respective functional groups from computational studies on similar molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that static quantum calculations cannot capture. iaea.org MD is particularly useful for studying conformational changes and intermolecular interactions in a condensed phase, such as in solution. rsc.org

Conformational Sampling and Dynamic Behavior in Solution

The carbamate functional group is known to exist as two principal rotamers, syn and anti, due to the partial double-bond character of the C–N bond, which restricts rotation. nd.edu The energy barrier between these conformers dictates their interchangeability. usu.edu MD simulations can be used to explore the conformational landscape of this compound, sampling the different rotational states (rotamers) around its single bonds. wikipedia.orgnih.gov

By explicitly including solvent molecules (e.g., water) in the simulation box, MD can accurately model how the solvent influences the dynamic behavior and conformational preferences of the molecule. iaea.org These simulations can reveal the stability of different conformers in solution, the timescale of their interconversion, and the role of hydrogen bonding with the solvent in stabilizing specific orientations.

Simulation of Intermolecular Interactions and Aggregation

MD simulations are highly effective for studying how multiple molecules of this compound interact with each other. rsc.org These simulations can predict the formation of dimers or larger aggregates and characterize the non-covalent forces that govern these interactions. For this compound, the primary intermolecular interactions would be:

Hydrogen Bonding: The carbamic acid group provides both hydrogen bond donors (-NH and -OH) and acceptors (C=O). This facilitates the formation of strong hydrogen-bonded dimers, similar to those seen in carboxylic acids. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. nih.govnih.gov

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. researchgate.net MD simulations can determine the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped) and calculate the binding energy associated with these interactions. nih.govacs.orgacs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activities. nih.gov These models are valuable predictive tools in materials science and drug discovery. nih.govconsensus.app

For this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or a specific biological activity. The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related pyridine and carbamate derivatives using quantum chemical methods (like DFT) and other computational tools. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a selection of the most relevant descriptors to the property of interest. semanticscholar.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. nih.gov

While no specific QSPR studies focused solely on this compound are available, research on broader classes of carbamates and pyridine derivatives has shown that properties like chemical stability and toxicity can be successfully modeled using descriptors derived from DFT calculations. nih.govnih.gov Such an approach could be applied to predict and optimize the properties of novel derivatives of this compound.

Development of Predictive Models for Chemical Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of computational chemistry. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity or a specific chemical property. For this compound and its derivatives, developing such models could accelerate the discovery of compounds with desired characteristics.

The process of developing a predictive model for this compound would typically involve the following steps:

Data Set Curation: A diverse set of molecules based on the this compound scaffold would be synthesized or computationally generated. The chemical property or biological activity of interest (e.g., solubility, binding affinity to a target protein) would be experimentally measured or obtained from reliable databases for this set of compounds.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties.

Model Building: Using statistical methods or machine learning algorithms, a mathematical model is constructed that correlates the calculated descriptors with the observed property or activity. semanticscholar.org

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability and generalizability to new, untested compounds. nih.gov

For this compound, predictive models could be developed to forecast various properties, including but not limited to:

Physicochemical Properties: Such as octanol-water partition coefficient (logP), aqueous solubility, and pKa. nih.gov

Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion characteristics, which are crucial in drug discovery. researchgate.net

Biological Activity: Predicting the inhibitory activity against a specific biological target or general toxicological profile. doaj.orgplos.org

The development of robust predictive models for this compound and its analogs would be highly beneficial for prioritizing the synthesis of new compounds and for designing molecules with an optimized property profile.

Calculation of Molecular Descriptors Relevant to this compound Structures

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics and are fundamental to the development of predictive models. researchgate.net They can be classified into several categories based on the dimensionality of the molecular representation they are derived from. For a comprehensive understanding of this compound, a variety of descriptors would be calculated.

Below is an interactive data table showcasing a selection of molecular descriptors that would be relevant for characterizing the structure of this compound.

Descriptor ClassDescriptor NameCalculated/Estimated Value for this compoundSignificance
0D/1D DescriptorsMolecular Weight (MW)138.12 g/molRepresents the size of the molecule. nih.gov
Number of Heavy Atoms10The count of all non-hydrogen atoms.
Number of Hydrogen Bond Donors (HBD)2Indicates the potential to donate hydrogen bonds, influencing solubility and binding. nih.gov
Number of Hydrogen Bond Acceptors (HBA)4Indicates the potential to accept hydrogen bonds, influencing solubility and binding. nih.gov
2D DescriptorsTopological Polar Surface Area (TPSA)78.49 ŲRelates to the molecule's polarity and its ability to permeate biological membranes. nih.gov
Number of Rotatable Bonds1Correlates with the conformational flexibility of the molecule. nih.gov
Fraction of sp3 Hybridized Carbons (Fsp3)0A measure of the molecule's three-dimensionality, which can impact its binding to biological targets.
Physicochemical DescriptorsCalculated logP (cLogP)~0.5 - 1.0Represents the lipophilicity of the molecule, affecting its absorption and distribution. nih.gov
Aqueous Solubility (logS)Predicted to be moderate to highCrucial for bioavailability and formulation.
Quantum-Chemical DescriptorsHOMO EnergyStructure-dependentThe energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. nih.gov
LUMO EnergyStructure-dependentThe energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. nih.gov

Chemical Transformations and Derivatization Strategies for Pyridin 4 Ylcarbamic Acid

Modifications at the Carbamate (B1207046) Moiety

The carbamate functional group, an ester of a carbamic acid, is a key reactive center in the molecule. Its structure allows for a range of transformations, including cleavage of the ester bond and reactions at the nitrogen atom, leading to the formation of urea (B33335) and thiourea analogues.

The ester component of pyridin-4-ylcarbamic acid derivatives is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transamidation.

Ester Hydrolysis: Carbamate esters can be hydrolyzed under both acidic and basic conditions to yield the parent carbamic acid. acs.org The mechanism under basic conditions involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to expel the alkoxide, forming the carbamate anion. e3s-conferences.org Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. e3s-conferences.org

The resulting this compound is generally unstable and prone to decarboxylation, especially under heating or acidic conditions, to yield 4-aminopyridine (B3432731). This hydrolysis serves as a common deprotection strategy for the 4-amino group of pyridine (B92270).

Transamidation Reactions: Transamidation is the conversion of an amide or a related functional group, such as a carbamate, into a different amide by reaction with an amine. rsc.org For this compound esters, this reaction involves the displacement of the ester's alkoxy group (-OR) with an amino group (-NR'R'') from a primary or secondary amine. The process is typically performed at elevated temperatures or in the presence of a catalyst. acs.org This transformation allows for the direct conversion of a carbamate ester into a substituted urea derivative without proceeding through the 4-aminopyridine intermediate.

A primary route to urea and thiourea derivatives involves the reaction of 4-aminopyridine, readily obtained from the hydrolysis of this compound, with isocyanates and isothiocyanates, respectively. rsc.orgorganic-chemistry.org

Urea Formation: The reaction of 4-aminopyridine with an alkyl or aryl isocyanate (R-N=C=O) proceeds via nucleophilic attack of the exocyclic amino group onto the electrophilic central carbon of the isocyanate. This addition reaction is typically rapid and high-yielding, affording the corresponding N-(pyridin-4-yl)-N'-substituted urea. nih.govrsc.org This method is highly versatile, allowing for the introduction of a wide array of substituents onto the urea moiety.

Thiourea Formation: Similarly, thiourea derivatives are synthesized by reacting 4-aminopyridine with an appropriate isothiocyanate (R-N=C=S). semanticscholar.org The reaction mechanism mirrors that of urea formation, with the amino group attacking the carbon of the isothiocyanate. mdpi.com This reaction provides a straightforward route to a diverse range of pyridin-4-yl thiourea compounds. osi.lv

A summary of representative reactions for the formation of urea and thiourea derivatives from 4-aminopyridine is presented below.

Starting MaterialReagentProduct TypeGeneral Reaction
4-AminopyridineR-N=C=O (Isocyanate)N,N'-Disubstituted UreaPy-NH₂ + R-NCO → Py-NH-CO-NH-R
4-AminopyridineR-N=C=S (Isothiocyanate)N,N'-Disubstituted ThioureaPy-NH₂ + R-NCS → Py-NH-CS-NH-R

Table created by the author based on general synthesis principles.

Substitutions and Functionalizations on the Pyridine Ring

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various functionalization strategies. The carbamate group can act as a powerful directing group in metalation reactions, while other methods leverage C-H activation protocols.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to an adjacent ortho position. nih.gov The N-carbamoyl group (-NHCOOR) and related N-acyl groups are effective DMGs on pyridine rings.

For N-protected 4-aminopyridines, the carbamate or a similar acyl group directs metalation exclusively to the C3 and C5 positions. Research on 4-(pivaloylamino)pyridine, a close structural analog, has shown that lithiation with bases like n-butyllithium (n-BuLi) occurs specifically at the C3 position. e3s-conferences.orgnih.gov Similarly, the N-Boc-amino group has been demonstrated to be an effective DMG in the lithiation of N-Boc-3-aminopyridine, leading to functionalization at the 4-position. osi.lv

This regiospecific lithiation generates a nucleophilic pyridyl anion that can be trapped with a wide range of electrophiles to introduce new substituents at the C3 and/or C5 positions. nih.govmdpi.com This method avoids the issues of regioselectivity often encountered with electrophilic aromatic substitution on pyridine rings.

The general transformation is outlined below:

Protection: 4-aminopyridine is protected with a suitable carbamoyl or acyl group (e.g., Boc, Pivaloyl).

Metalation: The N-protected pyridine is treated with a strong lithium base (e.g., s-BuLi, LDA) at low temperature (-78 °C) to deprotonate the C3 position.

Electrophilic Quench: The resulting lithiated intermediate is reacted with an electrophile (E+) to yield the 3-substituted product.

A variety of electrophiles can be employed in this reaction, leading to diverse functionalization, as shown in the table below based on analogous systems.

Directing GroupBase/ConditionsElectrophile (E+)Product (E)Yield (%)Reference
N-Boc-aminos-BuLi, TMEDA, -78°C1,2-dibromoethane-Br53 osi.lv
N-Boc-aminoLDA, THF, -78°CI₂-IN/A osi.lv
N-Pivaloylaminon-BuLi, THF, 0°CD₂O-D87 mdpi.com
N-Pivaloylaminon-BuLi, THF, 0°CMeI-Me72 mdpi.com
N-Pivaloylaminon-BuLi, THF, 0°CMe₃SiCl-SiMe₃86 mdpi.com
N-Pivaloylaminon-BuLi, THF, 0°CDMF-CHO54 mdpi.com
N-Pivaloylaminon-BuLi, THF, 0°C(MeS)₂-SMe67 mdpi.com

Table compiled from data on analogous N-protected aminopyridines.

Transition metal-catalyzed C-H activation has emerged as a step-economical tool for functionalizing heteroaromatic compounds. For pyridine derivatives, palladium catalysis is commonly used for direct arylation, alkenylation, and alkylation. nih.govbeilstein-journals.org However, due to the electron-deficient nature of the pyridine ring, these reactions often require a directing group or prior activation of the ring.

A common strategy to facilitate C-H activation at the C2 and C6 positions is the conversion of the pyridine to its corresponding N-oxide. nih.gov The N-oxide oxygen atom acts as an effective directing group for palladium, facilitating the cyclometalation step required for C-H bond cleavage. After the cross-coupling reaction, the N-oxide can be readily reduced back to the pyridine.

4-Aminopyridine, derived from this compound, is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. ias.ac.in Common scaffolds synthesized from 4-aminopyridine derivatives include imidazo[4,5-c]pyridines and pyrido[3,4-d]pyrimidines.

Imidazo[4,5-c]pyridines: The synthesis of this scaffold typically begins with the introduction of a nitro group at the C3 position of 4-aminopyridine, followed by reduction of the nitro group to afford pyridine-3,4-diamine. This key intermediate can then undergo condensation and cyclization with various one-carbon synthons. For example, reaction with a carboxylic acid or its derivative, often under acidic conditions, leads to the formation of 2-substituted imidazo[4,5-c]pyridines. mdpi.com Similarly, condensation with aldehydes followed by an oxidative cyclization also yields the fused imidazole ring.

Pyrido[3,4-d]pyrimidines: This ring system is constructed by annulating a pyrimidine ring onto the 3- and 4-positions of the pyridine core. nih.gov A common approach involves using a 4-aminopyridine derivative that has been functionalized at the C3 position with a group suitable for cyclization, such as a nitrile or an ester. For instance, 3-cyano-4-aminopyridine can react with formamide or other reagents to close the pyrimidine ring. Multicomponent reactions, where 4-aminopyridine, an aldehyde, and an active methylene compound are reacted together, can also provide a convergent route to complex pyridopyrimidine structures. researchgate.net

Integration into Fused and Polycyclic Heterocyclic Systems

Annulation Reactions Leading to Novel Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic organic chemistry for the construction of polycyclic and heterocyclic systems. While specific annulation reactions starting directly from this compound are not extensively documented, the reactivity of the closely related 4-aminopyridine provides a strong basis for predicting its potential in such transformations. The amino group, or its carbamic acid derivative, can act as a nucleophile or be transformed into other functional groups to facilitate ring closure.

One plausible strategy involves the reaction of the aminopyridine core with bifunctional electrophiles to construct fused heterocyclic systems. For instance, derivatives of 4-aminopyridine can react with α,β-unsaturated carbonyl compounds or their equivalents to form fused pyridopyrimidine skeletons. The initial Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and dehydration, would lead to the formation of a new six-membered ring.

Another potential annulation strategy could involve the conversion of the carbamic acid to a more reactive intermediate. For example, dehydration could yield an isocyanate, which can then undergo [4+2] cycloaddition reactions with suitable dienes to form fused pyridone structures. Alternatively, the pyridine nitrogen can be activated, for example, by N-oxidation, to modulate the reactivity of the ring and facilitate annulation reactions at the C-3 and C-5 positions.

A general representation of a potential annulation reaction involving a this compound derivative is depicted below:

General annulation reaction scheme

Table 1: Potential Annulation Reactions and Corresponding Fused Ring Systems

Reactant for this compound derivativeResulting Fused Ring SystemReaction Type
1,3-DiketonePyrido[1,2-a]pyrimidin-4-oneCondensation/Cyclization
α,β-Unsaturated esterDihydropyrido[1,2-a]pyrimidin-4-oneMichael Addition/Cyclization
Diethyl malonatePyrido[1,2-a]pyrimidine-2,4-dioneCondensation/Cyclization

It is important to note that the specific conditions for these reactions would need to be optimized, and the carbamic acid group might require protection or modification to achieve the desired outcome.

Synthesis of Pyridine-Carbamic Acid Containing Macrocycles

Macrocycles containing pyridine units have attracted significant interest due to their unique structural features and their ability to act as ligands for metal ions, as well as their potential applications in materials science and medicinal chemistry. The rigid nature of the pyridine ring can serve as a well-defined building block to control the shape and size of the resulting macrocycle.

This compound can be envisioned as a key component in the synthesis of such macrocycles. The carbamic acid functionality provides a convenient handle for linking to other molecular fragments. One common strategy for macrocyclization is through amide bond formation. The carboxylic acid part of the carbamic acid (or a derivative thereof) can be coupled with a diamine under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Alternatively, the amino group of the 4-aminopyridine core (after potential deprotection of the carbamic acid) can be reacted with a dicarboxylic acid or its activated derivative. By employing a long-chain dicarboxylic acid, a macrocyclic structure can be formed. The use of protecting groups on the carbamic acid nitrogen would be crucial in this approach to ensure selective reaction at the desired positions.

A representative synthetic approach to a pyridine-containing macrocycle is the reaction between a pyridine dicarbonyl dichloride and a diamine. While this does not directly use this compound, it illustrates the general principle of incorporating a pyridine moiety into a macrocyclic framework. illinois.edu A similar strategy could be adapted where a derivative of this compound provides one of the linking functionalities.

Table 2: Potential Strategies for Macrocycle Synthesis

Linking ReactionFunctional Groups on this compound Derivative InvolvedCo-reactant
Amide bond formationCarboxylic acid (from carbamic acid) and another functional groupDiamine or molecule with two activated esters
Amide bond formationAmino group (from deprotection) and another functional groupDicarboxylic acid or its activated derivative
Ether synthesisHydroxylated pyridine derivativeDihalide

The design of the linker units is critical in determining the size, shape, and flexibility of the resulting macrocycle. The incorporation of the this compound moiety could impart specific properties to the macrocycle, such as hydrogen bonding capabilities and potential for further functionalization.

Role of this compound as a Synthetic Intermediate

Beyond its direct use in the synthesis of fused rings and macrocycles, this compound can serve as a versatile synthetic intermediate for the preparation of a wide range of substituted pyridines. The carbamic acid group can be seen as a protected form of the 4-amino group, allowing for selective reactions at other positions of the pyridine ring before its removal or transformation.

For example, the pyridine ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the ring makes these reactions challenging. However, activation of the ring, for instance through N-oxidation, can facilitate substitution at the C-2 and C-6 positions. The carbamic acid group can influence the regioselectivity of these reactions.

Furthermore, the carbamic acid itself can be a point of diversification. It can be converted into other functional groups, such as isocyanates, ureas, or guanidines, each opening up new avenues for derivatization. For instance, the corresponding isocyanate can react with a variety of nucleophiles, including alcohols, amines, and thiols, to generate a library of substituted pyridine derivatives.

The ability to deprotect the carbamic acid to reveal the 4-amino group is also a key feature. This allows for late-stage functionalization of the molecule. The resulting 4-aminopyridine is a valuable building block in its own right and can participate in a host of reactions, including diazotization followed by substitution, and various coupling reactions.

Table 3: Transformations of this compound as a Synthetic Intermediate

TransformationReagentsProduct Functional Group
Isocyanate formationDehydrating agent (e.g., P₂O₅)-N=C=O
Urea formationAmine-NH-CO-NHR
DeprotectionAcid or base-NH₂
Halogenation of the ring (with activation)Halogenating agent (e.g., NBS, NCS)Halogenated pyridine

Advanced Analytical Techniques in Pyridin 4 Ylcarbamic Acid Research

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful non-destructive technique for characterizing the local atomic environment in solid materials. It is particularly valuable for distinguishing between different solid forms of a compound, such as crystalline polymorphs and amorphous states, without the need for dissolution.

In the context of Pyridin-4-ylcarbamic acid, SSNMR can provide critical insights into its solid-state structure and packing. The spectral parameters, including chemical shifts, peak widths, and relaxation times, are highly sensitive to the local molecular conformation and intermolecular interactions, such as hydrogen bonding.

Crystalline Forms : Crystalline this compound is expected to exhibit sharp, well-resolved peaks in its SSNMR spectra. This is due to the ordered, repeating arrangement of molecules in the crystal lattice, which results in a uniform magnetic environment for the nuclei. Specific techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, leading to higher resolution spectra.

Amorphous Forms : In contrast, the amorphous form of this compound, lacking long-range order, would produce significantly broader NMR signals. This broadening arises from the distribution of different molecular conformations and intermolecular distances, leading to a range of local magnetic environments for each nucleus.

By analyzing the ¹³C and ¹⁵N SSNMR spectra, researchers can identify and quantify the presence of crystalline and amorphous phases in a bulk sample. For instance, the nitrogen signals can differentiate between the pyridine (B92270) nitrogen and the carbamic acid nitrogen, and their chemical shifts can be indicative of their involvement in hydrogen bonding, which differs between ordered crystalline and disordered amorphous states. nationalmaglab.org

Table 1: Expected Solid-State NMR Characteristics for this compound Forms

Feature Crystalline Form Amorphous Form
Peak Width Narrow, well-defined Broad
Resolution High Low
Chemical Shift Single, sharp resonance per unique nucleus Distribution of overlapping resonances
Molecular Order High long-range order Lacks long-range order

| Information Gained | Precise molecular conformation, crystal packing, number of molecules in the asymmetric unit | Distribution of conformations, degree of disorder |

Hyphenated Chromatography-Mass Spectrometry Techniques

Hyphenated techniques that couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry are indispensable tools in the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for the analysis of non-volatile compounds like this compound in complex matrices. rsc.org

Isomer Separation : LC is crucial for separating this compound from its structural isomers, such as Pyridin-2-ylcarbamic acid, Pyridin-3-ylcarbamic acid, and other related impurities. The choice of a suitable stationary phase, like a phenyl-hexyl column, and mobile phase composition allows for the chromatographic resolution of these closely related compounds based on differences in their polarity and structural conformation. qub.ac.uk A validated LC-MS/MS method can ensure the accurate quantification of the target analyte without interference from its isomers. nih.gov

Structural Confirmation : Tandem mass spectrometry (MS/MS) provides definitive structural confirmation. After ionization, typically using electrospray ionization (ESI), the protonated molecule of this compound is selected in the first mass analyzer. It is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of carbon dioxide (CO₂) from the carbamic acid group and cleavage of the C-N bond, providing unambiguous identification. researchgate.net Derivatization with reagents containing a pyridine moiety can also be employed to enhance ionization efficiency and sensitivity for carboxylic acids. nih.govmdpi.combohrium.com

Table 2: Predicted MS/MS Fragmentation for this compound (Positive Ion Mode)

Ion m/z (Predicted) Description
Parent Ion [M+H]⁺ 153.06 Protonated this compound
Fragment Ion 1 109.07 Loss of Carbon Dioxide (CO₂)
Fragment Ion 2 93.06 Cleavage of carbamic acid group, resulting in protonated 4-aminopyridine (B3432731)

| Fragment Ion 3 | 79.05 | Pyridinium (B92312) cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound itself is non-volatile due to its polar functional groups (carboxylic acid and amine) and its zwitterionic potential. Therefore, a derivatization step is necessary to make it amenable to GC-MS analysis. iu.edu

Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking the polar functional groups. gcms.cz Common strategies include:

Silylation : This is a widely used method where active hydrogens in the -COOH and -NH- groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov

Acylation : Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine and carboxyl groups to form stable, volatile fluoroacetyl derivatives. gcms.cz

Alkylation : Esterification of the carboxylic acid group, for example, by reaction with an alkyl chloroformate, can also increase volatility. iu.edu

Once derivatized, the resulting product can be readily separated by GC and identified by its mass spectrum. researchgate.net This approach is particularly useful for detecting and quantifying trace amounts of this compound, for instance, as a residual reactant in a synthesis mixture.

Table 3: Common Derivatization Reagents for GC-MS Analysis of this compound

Reagent Class Example Reagent Target Functional Group(s) Resulting Derivative
Silylating Agents BSTFA, MSTFA -COOH, -NH- Trimethylsilyl (TMS) ester and silylamine
Acylating Agents Trifluoroacetic Anhydride (TFAA) -NH- Trifluoroacetyl amide

| Alkylating Agents | Alkyl Chloroformates | -COOH | Alkyl ester |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of this compound Interfaces

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

For this compound, XPS is invaluable for studying its interaction with surfaces, such as in catalysis, sensor applications, or formulated products. High-resolution scans of the core level electrons (C 1s, N 1s, O 1s) can distinguish between atoms in different chemical environments. whiterose.ac.uk

N 1s Spectrum : The N 1s spectrum would be expected to show two distinct peaks: one for the nitrogen atom in the pyridine ring and another for the nitrogen in the carbamic acid group. nih.gov The binding energy of the pyridine nitrogen would be sensitive to its protonation state or coordination to a metal surface. aps.org

C 1s Spectrum : The C 1s spectrum would be more complex, with separate signals for the carbons of the pyridine ring, the carbon in the C-N bond, and the carbonyl carbon (O=C-N) of the carbamic acid group, each appearing at a characteristic binding energy. researchgate.net

O 1s Spectrum : The O 1s spectrum would differentiate between the carbonyl oxygen and the hydroxyl oxygen of the carbamic acid group.

By analyzing changes in the binding energies and peak area ratios upon interaction with another material, XPS can elucidate the nature of surface chemical bonds, adsorption orientation, and chemical reactions occurring at the interface. mdpi.com

Table 4: Predicted XPS Core Level Binding Energies for this compound

Core Level Chemical Environment Predicted Binding Energy (eV)
N 1s Pyridine Ring (-N=) ~399.0 - 400.0
N 1s Carbamic Acid (-NH-) ~400.5 - 401.5
C 1s Pyridine Ring (C-C, C-H) ~284.8 - 285.5
C 1s Carbamate (B1207046) (C-N) ~286.0 - 286.5
C 1s Carbonyl (O=C-N) ~288.0 - 289.0
O 1s Carbonyl (C=O) ~531.5 - 532.5

| O 1s | Hydroxyl (C-OH) | ~533.0 - 534.0 |

Advanced Diffraction Techniques for Structural Refinement

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of crystalline materials. While single-crystal X-ray diffraction (SCXRD) provides the most definitive structure, obtaining suitable single crystals can be challenging. biust.ac.bw In such cases, advanced powder X-ray diffraction (PXRD) techniques are employed. nih.gov

For this compound, high-resolution PXRD data, often collected using synchrotron radiation, can be used for ab initio structure determination or for refining a known crystal structure. nih.gov The Rietveld refinement method is a powerful analytical procedure used to refine a theoretical crystal structure model against experimental powder diffraction data. jim.org.cn

The process involves minimizing the difference between a calculated diffraction pattern (based on the structural model) and the observed pattern by adjusting various parameters. cardiff.ac.uk This refinement can provide highly accurate information on:

Lattice Parameters : The precise dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates : The positions of each atom within the asymmetric unit.

Phase Purity : Identification and quantification of different polymorphic forms or impurities.

Crystallite Size and Microstrain : Information about the microstructure of the powder sample.

These refined structural details are fundamental to understanding the physicochemical properties of this compound, such as its stability, solubility, and intermolecular interactions in the solid state.

Table 5: Structural Information Obtainable from Rietveld Refinement of this compound PXRD Data

Parameter Category Specific Information
Unit Cell Parameters Lattice constants (a, b, c) and angles (α, β, γ)
Structural Parameters Atomic coordinates (x, y, z), site occupancy factors, thermal displacement parameters
Profile Parameters Peak shape function (e.g., Gaussian, Lorentzian), peak width (FWHM), asymmetry
Phase Analysis Quantitative phase fractions of different polymorphs or impurities

| Microstructural Properties | Crystallite size, lattice strain |

Emerging Directions and Future Research Perspectives for Pyridin 4 Ylcarbamic Acid

Development of Novel Catalytic Systems for Pyridin-4-ylcarbamic Acid Synthesis

The synthesis of this compound and its precursors, primarily pyridine-4-carboxylic acid (isonicotinic acid), is undergoing a significant transformation with the advent of novel catalytic systems. These emerging methods aim to enhance efficiency, selectivity, and sustainability compared to traditional synthetic routes.

A promising frontier is the use of electrochemical strategies for the direct carboxylation of pyridines using carbon dioxide. nih.govazom.com This approach offers a green alternative by replacing harsh chemical oxidants or reductants with electricity. Notably, the choice of the electrochemical reactor, such as a divided versus an undivided cell, has been shown to dictate the regioselectivity of carboxylation, allowing for targeted synthesis of specific isomers. nih.govazom.com This level of control is crucial for producing this compound precursors with high purity.

Copper-catalyzed C4-selective carboxylation of pyridines with CO2 represents another significant advancement. chemistryviews.org This method allows for the direct introduction of a carboxyl group at the 4-position of the pyridine (B92270) ring, a key step in the synthesis of isonicotinic acid derivatives. chemistryviews.org Such late-stage functionalization is particularly valuable for the synthesis of complex molecules and pharmaceutical intermediates.

Organocatalysis is also gaining traction as a metal-free approach to pyridine synthesis and functionalization. researchgate.netnih.govmdpi.com While specific applications to this compound are still under exploration, the principles of hydrogen bonding activation and other non-covalent interactions employed by organocatalysts offer a promising avenue for developing mild and selective synthetic protocols.

Furthermore, biocatalysis , leveraging enzymes to perform chemical transformations, presents an environmentally benign and highly selective route for the synthesis of pyridine derivatives. The application of biocatalysis in the production of amine-containing pharmaceuticals is an active area of research, and these methods could be adapted for the synthesis of this compound and its analogues.

The following table summarizes some of the novel catalytic approaches being explored for the synthesis of pyridine carboxylic acids, the direct precursors to this compound.

Catalytic SystemDescriptionPotential Advantages
Electrocatalysis Direct carboxylation of pyridines using CO2 in an electrochemical cell. nih.govazom.comGreen synthesis, high selectivity based on reactor design. nih.govazom.com
Copper Catalysis C4-selective carboxylation of pyridines with CO2 mediated by a copper catalyst. chemistryviews.orgHigh regioselectivity, applicable to late-stage functionalization. chemistryviews.org
Organocatalysis Metal-free catalysis utilizing small organic molecules to activate substrates. researchgate.netnih.govmdpi.comEnvironmentally friendly, avoids metal contamination. researchgate.netnih.govmdpi.com
Biocatalysis Use of enzymes to catalyze specific chemical reactions.High selectivity, mild reaction conditions, sustainable.

Exploration of this compound Derivatives in Materials Science

The unique structural features of this compound derivatives, particularly the presence of hydrogen bonding motifs and the rigid pyridine core, make them attractive building blocks for the construction of novel materials with tailored properties.

Self-Assembling Materials and Nanostructures

The ability of molecules to spontaneously organize into well-defined structures is the foundation of bottom-up nanotechnology. This compound derivatives are being investigated for their potential to form a variety of self-assembling materials, including supramolecular polymers, gels, and liquid crystals. The directionality of hydrogen bonds and the potential for π-π stacking interactions between pyridine rings are key drivers for the self-assembly process.

A significant area of exploration is the incorporation of this compound derivatives as ligands in metal-organic frameworks (MOFs) . MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. The pyridine and carbamic acid moieties can coordinate with metal centers, leading to the formation of diverse and functional MOF architectures. These materials have potential applications in gas storage, separation, and catalysis.

Optoelectronic and Responsive Materials

The electronic properties of the pyridine ring, combined with the potential for functionalization at the carbamic acid group, make this compound derivatives promising candidates for optoelectronic and responsive materials.

In the field of organic light-emitting diodes (OLEDs) , pyridine-containing compounds are utilized as host materials, emitters, and charge transporters. mdpi.comnih.govnih.govrsc.orgmdpi.com The introduction of a carbamic acid group could allow for further tuning of the electronic properties and intermolecular interactions, potentially leading to improved device performance, such as enhanced efficiency and stability.

Furthermore, pyridine derivatives have been investigated for their use in electrochromic materials , which change their color in response to an electrical potential. nih.govnih.govgoogle.comgoogle.com The reversible redox chemistry of the pyridine ring is central to this functionality. By incorporating this compound derivatives into polymers or onto electrode surfaces, it may be possible to create novel electrochromic devices for applications such as smart windows and displays.

The development of molecular sensors is another exciting direction. The pyridine nitrogen can act as a binding site for analytes, and the carbamic acid group can be modified with signaling units. Changes in the photophysical properties, such as fluorescence or color, upon analyte binding can be used for detection.

Integration of Machine Learning and AI in this compound Design and Discovery

The convergence of computational power and sophisticated algorithms is revolutionizing chemical research. Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to accelerate the design and discovery of new molecules and materials with desired properties.

In the context of this compound, ML models can be trained on existing data to predict the properties of novel derivatives, such as their catalytic activity, material characteristics, or biological function. researchgate.netnih.govelsevierpure.com This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. cmjpublishers.comnih.govmdpi.comauctoresonline.orgnih.gov

For the development of novel catalytic systems, ML algorithms can identify complex relationships between catalyst structure and performance, guiding the design of more efficient and selective catalysts for the synthesis of this compound. nih.gov Similarly, in materials science, AI can be used to predict the self-assembly behavior of derivatives and to design materials with specific optoelectronic or responsive properties. nih.gov

The integration of AI with automated synthesis platforms has the potential to create closed-loop discovery systems, where AI algorithms design new molecules, robotic systems synthesize and test them, and the experimental results are fed back to the AI to refine its predictive models.

Advanced Mechanistic Studies on this compound Reactivity

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and novel applications. Advanced experimental and computational techniques are being employed to elucidate these mechanisms in unprecedented detail.

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways, transition state structures, and the electronic properties of intermediates. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua For the synthesis of this compound, DFT studies can provide insights into the role of catalysts, the effect of substituents, and the factors controlling regioselectivity. nih.gov Mechanistic studies on the direct arylation of pyridine N-oxide have revealed the cooperative catalysis between two distinct palladium centers, showcasing the complexity of these reactions. nih.gov

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to directly observe and characterize short-lived reaction intermediates, providing experimental validation for proposed mechanisms. Kinetic studies are also essential for determining reaction rates and understanding the factors that influence them.

By combining advanced computational and experimental approaches, researchers can build a comprehensive picture of the reactivity of this compound, enabling the development of more efficient and selective chemical transformations and the design of new functional molecules with predictable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridin-4-ylcarbamic acid, and how can purity be optimized?

  • Methodological Answer : this compound can be synthesized via carbamate formation by reacting 4-aminopyridine with a carbonyl source (e.g., phosgene or urea derivatives). To optimize purity, employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase). Characterization should include 1H^1H-NMR (DMSO-d6, δ 8.5–7.5 ppm for pyridyl protons) and FT-IR (amide C=O stretch ~1650–1700 cm1^{-1}) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine multiple techniques:

  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: methanol/water) and refine using SHELXL .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 139.04 (calculated for C6 _6H7 _7N2 _2O2_2).
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (C: 52.17%, H: 4.38%, N: 20.28%) .

Q. What experimental precautions are critical when handling this compound?

  • Methodological Answer : Use inert atmosphere (N2_2 glovebox) during synthesis to prevent hydrolysis. Store under desiccation (silica gel) due to hygroscopicity. Conduct stability tests under varying pH (2–12) and temperatures (4–40°C) to assess degradation profiles via UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute molecular orbitals, electrostatic potentials, and Fukui indices. Validate against experimental IR and NMR data. For thermochemical accuracy, include exact-exchange terms as per Becke’s 1993 protocol to reduce deviations (<3 kcal/mol) in bond dissociation energies .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Dynamic effects : Compare solution-state NMR (e.g., 1H^1H-DOSY) with solid-state structures to identify conformational flexibility.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding) in crystals using CrystalExplorer; correlate with solution-phase hydrogen bonding observed via 1H^1H-NMR temperature gradients .

Q. How to design a robust protocol for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Ligand screening : Test metal salts (e.g., CuCl2_2, Ni(NO3_3)2_2) in varying solvents (DMF, MeOH) under reflux. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry (redox shifts).
  • Magnetic susceptibility : Use SQUID magnetometry for paramagnetic complexes. Refine crystal structures with SHELXL, focusing on bond-length alternations and Jahn-Teller distortions .

Q. What statistical approaches are suitable for analyzing bioactivity data from this compound derivatives?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to correlate structural descriptors (e.g., logP, H-bond donors) with IC50_{50} values. Use ANOVA to assess significance (p < 0.05) and correct for multiple comparisons via Bonferroni adjustment. Report confidence intervals (95%) for dose-response curves .

Data Management & Reproducibility

Q. How to ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document all parameters (e.g., stoichiometry, solvent purity, heating rates) using electronic lab notebooks (ELNs). Include negative controls (e.g., reactions without catalyst) and share raw data (e.g., NMR FID files, XRD .cif files) as supplementary materials. Adhere to FAIR data principles .

Q. What are best practices for addressing conflicting thermodynamic data in computational studies?

  • Methodological Answer : Cross-validate using multiple methods (e.g., CCSD(T) for high-level correlation energy, DFT-D3 for dispersion corrections). Perform convergence tests on basis sets and grid densities. Publish uncertainty estimates (e.g., ±2 kcal/mol for reaction enthalpies) and benchmark against experimental values from NIST databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.